molecular formula C15H21ClN2O B13422016 p-Chloromepivacaine

p-Chloromepivacaine

Cat. No.: B13422016
M. Wt: 280.79 g/mol
InChI Key: KDECQHWBNVHDNQ-UHFFFAOYSA-N
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Description

p-Chloromepivacaine: is a local anesthetic compound that is chemically related to mepivacaine. It is used for local or regional analgesia and anesthesia. The compound is known for its effectiveness in blocking nerve impulses, making it useful in various medical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloromepivacaine involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Reduction: The reduction of the nitro group to an amine.

    Amidation: The formation of the amide bond.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: p-Chloromepivacaine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Chemistry: p-Chloromepivacaine is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells and their mechanisms of action.

Medicine: The primary application of this compound in medicine is as a local anesthetic for surgical procedures, dental work, and pain management.

Industry: In the industrial sector, this compound is used in the formulation of pharmaceutical products and in the development of new anesthetic agents.

Mechanism of Action

p-Chloromepivacaine exerts its effects by blocking the generation and conduction of nerve impulses. It binds selectively to the intracellular surface of sodium channels, preventing the influx of sodium ions into the axon. This action inhibits the depolarization necessary for action potential propagation, thereby blocking nerve function .

Comparison with Similar Compounds

    Mepivacaine: Chemically related to p-Chloromepivacaine, used for similar anesthetic purposes.

    Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Bupivacaine: A longer-acting local anesthetic with a different pharmacokinetic profile.

Uniqueness: this compound is unique in its specific chemical structure, which includes a chlorine atom on the aromatic ring. This structural difference can influence its pharmacological properties, such as potency, duration of action, and side effect profile.

Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-(4-chloro-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide

InChI

InChI=1S/C15H21ClN2O/c1-10-8-12(16)9-11(2)14(10)17-15(19)13-6-4-5-7-18(13)3/h8-9,13H,4-7H2,1-3H3,(H,17,19)

InChI Key

KDECQHWBNVHDNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)Cl

Origin of Product

United States

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